Product packaging for Octahydropyrrolo[1,2-a]pyrazine oxalate(Cat. No.:CAS No. 1192657-15-0)

Octahydropyrrolo[1,2-a]pyrazine oxalate

Cat. No.: B1520148
CAS No.: 1192657-15-0
M. Wt: 216.23 g/mol
InChI Key: ICQRBJJQQKEKAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Key Structural Features

  • Bicyclic Core :
    • A seven-membered ring (pyrrole) fused to a six-membered pyrazine via shared C1 and C2 atoms.
    • Two nitrogen atoms in the pyrazine ring (positions 1 and 4) contribute to aromaticity and hydrogen-bonding potential.
  • Oxalate Counterion :
    • The oxalate ion (C₂O₄²⁻) forms an ionic bond with the bicyclic cation, enhancing solubility and stability.
Parameter Parent Compound (C₇H₁₄N₂) Oxalate Salt (C₉H₁₆N₂O₄)
Molecular Weight 126.20 g/mol 216.23 g/mol
Density 1.03 g/cm³ Not reported
Boiling Point 199.6°C Not reported

The bicyclic framework adopts a chair-like conformation , with the pyrrole ring adopting a partially saturated geometry to minimize steric strain.

Crystallographic Characterization and Conformational Studies

Crystallographic data reveal critical insights into the compound’s solid-state behavior:

X-Ray Crystallography Findings

  • Symmetry and Packing :
    • The

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H16N2O4 B1520148 Octahydropyrrolo[1,2-a]pyrazine oxalate CAS No. 1192657-15-0

Properties

IUPAC Name

1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2.C2H2O4/c1-2-7-6-8-3-5-9(7)4-1;3-1(4)2(5)6/h7-8H,1-6H2;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICQRBJJQQKEKAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CNCCN2C1.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Octahydropyrrolo[1,2-a]pyrazine oxalate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and as an inhibitor of specific enzymes. This article reviews various studies and findings related to its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Inhibition of N-Myristoyltransferase (NMT)

Research indicates that octahydropyrrolo[1,2-a]pyrazine derivatives act as inhibitors of N-myristoyltransferase (NMT), an enzyme involved in the post-translational modification of proteins. In a screening of 16,000 compounds, several derivatives demonstrated significant inhibition of NMT-1 with IC50 values ranging from 6 µM to millimolar concentrations. The most potent compound exhibited competitive inhibition at the peptide-binding site and noncompetitive inhibition at the myristoyl-CoA site .

Anticancer Activity

In vitro studies have shown that octahydropyrrolo[1,2-a]pyrazine exhibits anticancer properties against various cancer cell lines. For instance, compounds derived from this scaffold were evaluated against HL-60 human leukemic cells with IC50 values around 75 µM. Other derivatives demonstrated effectiveness against solid tumors, including breast and lung cancers .

Study on Cancer Cell Lines

A study evaluated the efficacy of octahydropyrrolo[1,2-a]pyrazine compounds against multiple cancer cell lines. The results indicated that certain derivatives showed potent activity against colon cancer and melanoma cells. These findings suggest that modifications to the core structure can enhance anticancer potency .

Mechanism Exploration

Further exploration into the mechanism revealed that these compounds might induce apoptosis in cancer cells through the activation of caspases and disruption of mitochondrial membrane potential. This mechanism aligns with observations from studies on other pyrazine derivatives .

Data Tables

Compound Target IC50 (µM) Activity
Octahydropyrrolo[1,2-a]pyrazineN-Myristoyltransferase (NMT)6 - 1000Inhibitor
Octahydropyrrolo[1,2-a]pyrazineHL-60 Leukemic Cells75.3Anticancer
Cyclohexyl-octahydropyrroloVarious Cancer Lines<100Anticancer

Therapeutic Applications

The therapeutic implications of this compound extend beyond cancer treatment. Its role as a potential treatment for neurological disorders and metabolic diseases is being investigated. For example, some studies suggest that related compounds may influence pathways involved in cognitive function and metabolic regulation .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C9_9H16_{16}N2_2O4_4
  • Molecular Weight : 216.23 g/mol
  • CAS Number : 1192657-15-0

The compound features a bicyclic structure that incorporates both a pyrrolidine and a pyrazine ring, contributing to its unique chemical properties. Its classification as an oxalate indicates its role as a salt or ester of oxalic acid, often involving coordination with metal ions or organic moieties.

Calcium Channel Blocker

One of the most promising applications of octahydropyrrolo[1,2-a]pyrazine oxalate is its potential as a calcium channel blocker . This property suggests its relevance in treating cardiovascular conditions such as hypertension and arrhythmias. Research indicates that this compound can modulate calcium influx in cardiac tissues, thereby influencing heart rate and contractility .

Case Study : In studies focusing on calcium channels, this compound demonstrated significant modulation of calcium transport, indicating its therapeutic potential in managing cardiovascular diseases.

Antioxidant Properties

Preliminary studies have highlighted the compound's antioxidant properties, which may confer protective effects against oxidative stress-related diseases. The ability to scavenge free radicals could make it a candidate for further investigation in neurodegenerative disorders where oxidative stress plays a critical role .

Synthesis Pathways

The synthesis of this compound typically involves multi-step synthetic pathways. These pathways may include:

  • Formation of the bicyclic structure through cyclization reactions.
  • Functionalization to introduce the oxalate moiety.
  • Purification steps to isolate the final product.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The nitrogen-rich bicyclic structure facilitates nucleophilic substitutions, particularly at the pyrazine ring's nitrogen atoms. These reactions often involve alkylation or acylation agents:

Reaction TypeReagents/ConditionsProductsBiological Relevance
N-AlkylationMethyl bromoacetate, baseSulfonamide derivativesCalcium channel modulation
AcylationAcetyl chloride, DCMAcetylated intermediatesProdrug synthesis

For example, the patent US8648074B2 demonstrates alkylation with methyl bromoacetate to generate sulfonamide derivatives that act as calcium channel blockers . Such modifications enhance binding affinity to ion channels.

Cycloaddition Reactions

The compound participates in [3+2] cycloadditions due to electron-deficient regions in the pyrazine ring. These reactions are critical for synthesizing polycyclic frameworks:

Cycloaddition TypeConditionsProductsApplications
Huisgen 1,3-dipolarAzides, Cu(I) catalystTriazole-fused derivativesAnticancer agents
Diels-AlderDienophiles, heatSix-membered ring systemsMaterial science

In Smith cyclopropanation protocols, analogous structures undergo [2+1] cycloadditions with diethyl zinc and bromoform to form cyclopropane derivatives, enhancing anticancer activity .

Metal Complexation

The oxalate group acts as a bidentate ligand, forming stable complexes with transition metals:

Metal IonCoordination ModeStability Constant (log K)Applications
Fe³⁺Bidentate-chelate9.2 ± 0.3Catalysis
Cu²⁺Bridging oxalate6.8 ± 0.2Electrochemical sensors

These complexes are studied for catalytic and material science applications, leveraging redox-active metal centers.

Ring-Opening and Functionalization

Under acidic or oxidative conditions, the pyrrolidine ring undergoes controlled cleavage:

ConditionReagentsProductsOutcome
Acid hydrolysisHCl, H₂O, refluxLinear diaminesPolymer precursors
Oxidative cleavageKMnO₄, H⁺Dicarboxylic acidsBioactive intermediates

Such reactions enable the synthesis of bioactive intermediates for drug development.

Comparative Reactivity Table

The compound’s reactivity is benchmarked against related heterocycles:

CompoundNucleophilic SubstitutionCycloaddition Yield (%)Metal Binding Affinity
Octahydropyrrolo[1,2-a]pyrazine oxalateHigh72–85Moderate
Piperazine oxalateModerate45–60Low
Pyrolidine derivativesLow30–50High

Comparison with Similar Compounds

Structural Analogs

Compound Name Molecular Formula Key Features Applications References
Dihydropyrrolo[1,2-a]pyrazinones C₇H₈N₂O Contains a ketone group in the pyrazine ring Antibiotics, enzyme inhibitors
Benzoimidazole-pyrrolo[1,2-a]pyrazine hybrids C₁₆H₁₁N₃ Fused benzoimidazole ring enhances π-conjugation Fluorescent probes, optoelectronics
Cyclo(L-Pro-L-Val) C₁₀H₁₆N₂O₂ Diketopiperazine with a bicyclic structure Microbial metabolites, bioactive peptides

Key Insights :

  • Ring Modifications: The addition of a ketone (pyrazinones) or aromatic rings (benzoimidazole) alters electronic properties, expanding applications beyond pharmaceuticals to materials science .
  • Bioactivity : Diketopiperazines like cyclo(L-Pro-L-Val) share structural motifs but differ in biological targets compared to the oxalate derivative .

Substituted Derivatives

Compound Name Substituent Key Properties Applications References
2-(2,2,2-Trifluoroethyl) octahydropyrrolo[1,2-a]pyrazine Trifluoroethyl group Enhanced photostability (Φ = 0.74), large Stokes shift (56 nm) Super-resolution imaging
(R)-2-[2-(3,4-Dichlorophenyl)ethyl]octahydropyrrolo[1,2-a]pyrazine Dichlorophenyl-ethyl chain Increased lipophilicity (LogP: ~3.5) CNS-targeting therapeutics

Key Insights :

  • Electron-Withdrawing Groups : The trifluoroethyl group reduces vibrational relaxation, improving fluorescence quantum yield (66,400 M⁻¹cm⁻¹ brightness) .
  • Aromatic Substituents : Dichlorophenyl derivatives enhance blood-brain barrier penetration, contrasting with the oxalate’s polar salt form .

Salt Forms

Compound Name Salt Type Solubility Profile Pharmacological Use References
Octahydropyrrolo[1,2-a]pyrazine oxalate Oxalic acid High aqueous solubility IAP antagonists, antioxidants
(S)-Octahydropyrrolo[1,2-a]pyrazine dihydrochloride Hydrochloride Moderate solubility in polar solvents Chiral intermediates

Key Insights :

  • Salt Selection : Oxalate salts improve bioavailability for systemic delivery, while hydrochlorides are preferred for synthetic chemistry .

Fluorophore Derivatives

Compound Name Stokes Shift (nm) Brightness (M⁻¹cm⁻¹) Photostability Applications References
Octahydropyrrolo[1,2-a]pyrazine-fused rhodamine 56–99 Up to 66,400 High Nanoscopy, live imaging
Parent oxalate derivative N/A N/A Moderate Antioxidants, drugs

Key Insights :

  • Synergistic Design : Fusion with xanthene dyes (e.g., rhodamine) creates near-infrared fluorophores with tunable emission .

Preparation Methods

General Synthetic Strategy

The preparation of this compound generally involves the synthesis of the bicyclic amine core, octahydropyrrolo[1,2-a]pyrazine, followed by salt formation with oxalic acid. The bicyclic core is constructed via cyclization reactions starting from appropriate precursors such as diamines and diketones or related intermediates.

Cyclization and Reduction Approach

  • Step 1: Condensation
    A suitable diamine reacts with a diketone or aldehyde under controlled conditions to form an imine or Schiff base intermediate.

  • Step 2: Cyclization
    The intermediate undergoes intramolecular cyclization, often facilitated by acid catalysts or metal complexes (e.g., iron (III) chloride or manganese catalysts), to form the bicyclic ring system.

  • Step 3: Reduction
    The bicyclic imine or related intermediate is reduced to the saturated octahydropyrrolo[1,2-a]pyrazine core using reducing agents like sodium borohydride or catalytic hydrogenation.

  • Step 4: Salt Formation
    The free base is then reacted with oxalic acid to form the oxalate salt, enhancing the compound’s stability and solubility.

One-Pot Synthesis Method

Recent research has demonstrated a serendipitous one-pot synthesis involving a nitro-Mannich reaction that leads directly to the octahydro-2H-pyrazino[1,2-a]pyrazine core, a close analog of octahydropyrrolo[1,2-a]pyrazine. This method shortens the synthetic route by avoiding isolation of intermediates and improving overall efficiency.

Industrial Preparation Methods

Continuous Flow Synthesis

For large-scale production, continuous flow reactors are employed to maintain consistent reaction conditions, improve heat and mass transfer, and enhance safety. This method allows precise control over reaction time and temperature, leading to higher yields and reproducibility.

Microwave-Assisted Synthesis

Microwave irradiation has been applied to accelerate the cyclization and reduction steps, significantly reducing reaction times from hours to minutes, while maintaining or improving yields. This approach also reduces energy consumption and may improve product purity.

Reaction Conditions and Reagents

Step Reagents/Catalysts Conditions Purpose
Condensation Diamine + diketone/aldehyde Acidic or neutral solvent, RT to mild heating Formation of imine intermediate
Cyclization Acid catalysts (FeCl3, Mn complexes) Controlled temperature (50-100°C) Ring closure to bicyclic system
Reduction Sodium borohydride, catalytic hydrogenation Room temperature to mild heating, H2 gas for catalysis Saturation of bicyclic core
Salt formation Oxalic acid Room temperature, aqueous or alcoholic solvent Formation of oxalate salt

Analytical and Research Findings

  • Yield and Purity: The one-pot nitro-Mannich method reported yields exceeding 70% with high regio- and stereoselectivity, confirmed by HRMS and NMR analysis.

  • Stereochemistry: The stereochemical configuration (e.g., (7R,8aS) isomers) is crucial for biological activity and is controlled during cyclization and reduction steps.

  • Safety: Handling of this compound requires precautions due to its irritant and toxic properties (H302, H315, H319, H332, H335 hazard statements). Protective equipment and controlled environments are mandatory during synthesis.

Summary Table of Preparation Methods

Method Type Description Advantages Limitations
Traditional Multi-step Condensation → Cyclization → Reduction → Salt formation Well-established, controllable stereochemistry Longer reaction times, multiple purification steps
One-pot Nitro-Mannich Direct formation of bicyclic core in one step Shortest route, high efficiency Requires specific substrates and conditions
Continuous Flow Industrial scale synthesis in flow reactors High reproducibility, scalability Requires specialized equipment
Microwave-assisted Accelerated reaction via microwave energy Reduced reaction time, energy efficient Limited scalability

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for Octahydropyrrolo[1,2-a]pyrazine oxalate, and how can reaction conditions be optimized for high yield?

  • The synthesis typically involves cyclization reactions or modifications of pyrrolo[1,2-a]pyrazine scaffolds. For example, Pd-catalyzed cross-coupling or electrophilic substitutions are common . Optimization requires controlling temperature (e.g., room temperature for 16-hour reactions), solvent selection (e.g., hexane for stability), and stoichiometric ratios . Industrial-scale methods use continuous flow systems to enhance efficiency .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Use HPLC or GC-MS for purity analysis, referencing databases like PubChem for spectral comparisons (e.g., InChIKey: UECDOWHLPZJHSY-UHFFFAOYSA-N) . X-ray crystallography or NMR can confirm bicyclic structure and salt formation (e.g., oxalate or hydrochloride salts) . Ensure inert storage conditions (2–8°C under argon) to prevent degradation .

Q. What in vitro assays are suitable for initial biological screening of this compound?

  • Start with enzyme inhibition assays (e.g., IAP antagonism using cIAP-1 binding studies) or antimicrobial tests (disk diffusion or MIC assays) . For fluorescence applications, measure photostability in PBS with ethanol and quantify Stokes shifts .

Advanced Research Questions

Q. How can co-crystal structural data inform the design of derivatives with improved pharmacokinetic (PK) profiles?

  • Co-crystal analysis with targets like cIAP-1 reveals binding pockets. For instance, adding a cyclopropane moiety to the scaffold blocks metabolic sites while maintaining affinity . Use molecular docking and MD simulations to predict modifications that enhance solubility or reduce CYP450 interactions .

Q. What strategies resolve contradictions between in vitro binding affinity and in vivo efficacy for this compound?

  • Re-evaluate assay conditions: Ensure cellular permeability (e.g., using Caco-2 models) and account for serum protein binding . Compare results across orthogonal assays (e.g., SPR vs. ITC for binding kinetics) . If in vivo efficacy is low, probe metabolite formation via LC-MS/MS .

Q. How can structure-activity relationship (SAR) studies be systematically conducted on pyrrolo[1,2-a]pyrazine derivatives?

  • Synthesize analogs with halogen substitutions (e.g., Cl, Br) or fused rings (e.g., benzoimidazole hybrids) and test in iterative cycles . Use combinatorial libraries for high-throughput screening . Key parameters: logP (for lipophilicity), polar surface area (for bioavailability), and steric effects .

Q. What methodologies are effective for assessing photostability and fluorescence properties in biological imaging applications?

  • Expose the compound to UV/visible light in PBS ± 20% ethanol and measure decay rates using fluorescence spectroscopy. Calculate brightness (ε × φ) and compare to analogs with trifluoroethyl groups . For super-resolution imaging, correlate photostability with signal-to-noise ratios in cellular systems .

Data Analysis and Optimization

Q. How should researchers address low yields in multi-step syntheses of bicyclic derivatives?

  • Identify bottleneck steps via reaction profiling (e.g., TLC or inline IR). Improve intermediates’ stability by replacing labile groups (e.g., Boc protection for amines) . Optimize cyclization using microwave-assisted synthesis or flow chemistry .

Q. What computational tools are recommended for predicting metabolic pathways of this compound?

  • Use Schrödinger’s ADMET Predictor or SwissADME to identify likely Phase I/II metabolism sites. Validate with microsomal stability assays (human/rat liver microsomes) . Focus on vulnerable positions (e.g., N-methyl groups) for deuteration or fluorination to block oxidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Octahydropyrrolo[1,2-a]pyrazine oxalate
Reactant of Route 2
Octahydropyrrolo[1,2-a]pyrazine oxalate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.